N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-carboxamide derivative featuring a tetrahydroquinazolin moiety substituted with a dimethylamino group. The compound’s structure includes a cyclopropane ring fused to a carboxamide group, with a 4-fluorophenyl substituent and a tetrahydroquinazolin-based heterocyclic amine.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-25(2)19-22-12-13-11-16(7-8-17(13)24-19)23-18(26)20(9-10-20)14-3-5-15(21)6-4-14/h3-6,12,16H,7-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPOVOKSWLZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesize the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline intermediate.
Reagents: Dimethylamine, appropriate quinazoline precursor.
Conditions: Typically, a condensation reaction under reflux conditions.
Step 2: Introduce the 1-(4-fluorophenyl)cyclopropane-1-carboxamide functionality.
Reagents: 4-fluorophenylcyclopropane, carboxamide derivative.
Conditions: A coupling reaction, often facilitated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), under inert atmosphere.
Industrial Production Methods
Bulk Synthesis: This involves scaling up the aforementioned synthetic routes using industrial reactors.
Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: Standard methods like crystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: The amide bond or the quinazoline ring can undergo reduction under appropriate conditions.
Substitution: The fluorophenyl group provides a site for nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation leads to carboxylic acids or ketones.
Reduction yields simpler amine derivatives.
Substitution results in varied functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
Used in the study of complex organic reaction mechanisms.
Serves as a building block for synthesizing novel compounds with potential bioactivity.
Biology:
Investigated for its effects on cellular signaling pathways.
Medicine:
Explored as a potential pharmaceutical agent for its unique pharmacophore.
Industry:
Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Mechanism of Action
Molecular Targets and Pathways Involved:
Receptors: The fluorophenyl group allows for binding to specific receptors, such as adrenergic or serotonergic receptors, potentially modulating their activity.
Enzymatic Pathways: The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways.
Cellular Effects: Modifies signaling pathways at the cellular level, potentially leading to changes in gene expression or cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane-Carboxamide Derivatives
The following table and analysis compare the target compound with structurally related cyclopropane-carboxamide derivatives from the provided evidence:
Structural and Functional Insights
Cyclopropane Substituents: The target compound’s 4-fluorophenyl group contrasts with the phenyl (), dichlorophenyl (), and dual aromatic systems (). Fluorination often enhances metabolic stability and bioavailability compared to chlorinated or methoxylated analogs .
Heterocyclic Moieties: The tetrahydroquinazolin group in the target compound is distinct from the quinoline derivatives in and . Tetrahydroquinazolin may confer rigidity and hydrogen-bonding capabilities due to its amine and fused ring system. Dimethylamino substituents (target compound and ) could influence solubility and basicity, whereas methoxymethyl () or hydroxyl groups () may modulate polarity .
Synthesis and Diastereoselectivity :
- High diastereoselectivity (dr 23:1) observed in suggests that stereochemical control is achievable in cyclopropane-carboxamide synthesis, though the target compound’s stereochemical outcomes are unreported .
- Palladium-catalyzed methods () highlight strategies for coupling heterocyclic and aromatic groups .
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Tetrahydroquinazoline moiety : This structure is known for its ability to interact with various biological targets.
- Dimethylamino group : Enhances solubility and binding affinity to target enzymes.
- Cyclopropane carboxamide : A unique feature that may influence the compound's biological activity.
Molecular Formula and Weight
- Molecular Formula : C20H26N4O
- Molecular Weight : 338.4 g/mol
Antitumor Activity
Preliminary studies indicate that similar compounds exhibit promising antitumor effects. The tetrahydroquinazoline structure is believed to contribute to this activity by inhibiting specific pathways involved in tumor growth and proliferation.
Anti-inflammatory Properties
Research suggests that compounds with similar structures possess anti-inflammatory properties. The presence of the dimethylamino group may enhance the compound's ability to bind to enzymes involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Studies have shown that derivatives of tetrahydroquinazoline can inhibit bacterial growth, indicating that this compound may also exhibit similar properties.
Study on Antitumor Activity
A study conducted on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the tetrahydroquinazoline derivatives could induce apoptosis in tumor cells, suggesting a mechanism that warrants further investigation.
Anti-inflammatory Mechanism
In vitro studies have illustrated that this compound could inhibit the production of pro-inflammatory cytokines. This suggests a potential mechanism for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds featuring similar structural motifs:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide | Antimicrobial | Contains thiophene moiety |
| N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Potential anti-inflammatory | Dihydropyridine component |
| N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-benzodioxole-5-carboxamide | Research compound | Benzodioxole moiety |
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound?
The synthesis typically involves cyclopropanation reactions and coupling steps. For example:
- Cyclopropane ring formation : Use cyclopropanation reagents (e.g., diazo compounds) combined with transition-metal catalysts (e.g., palladium or copper salts) .
- Amide coupling : Activate the carboxylic acid moiety (e.g., via HATU or EDC/NHS) for reaction with the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine intermediate under inert conditions .
- Solvent systems : Dimethylformamide (DMF) or methanol are commonly used to stabilize intermediates .
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Characterization |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane, Pd(OAc)₂ | DCM | 0–25°C | GC-MS |
| Amide coupling | EDC, HOBt | DMF | RT | ¹H NMR |
Q. How is structural integrity validated during synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the cyclopropane ring and substituent positions (e.g., 4-fluorophenyl group) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Chromatography : TLC (Rf values) and HPLC (purity >95%) monitor reaction progress and isolate intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclopropane ring stability?
- Degradation analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify vulnerable functional groups (e.g., cyclopropane ring strain) via HPLC .
- Catalyst screening : Compare Pd vs. Cu catalysts in cyclopropanation to minimize side reactions (e.g., ring-opening) .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, while non-polar solvents (DCM) reduce hydrolysis .
Q. How to resolve contradictions in reported biological activity data for similar compounds?
- Comparative SAR studies : Analyze analogs (Table 2) to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl groups) .
- Assay standardization : Validate bioactivity using orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) under identical conditions .
Table 2: Biological Activity of Structural Analogs
| Compound | Substituents | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|---|
| Analog A | 4-Fluorophenyl | 10.5 | Kinase X | |
| Analog B | 4-Chlorophenyl | 15.0 | Kinase Y |
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Map the compound’s binding to targets (e.g., kinases) using AutoDock Vina, focusing on cyclopropane ring interactions .
- DFT calculations : Evaluate electronic effects of the dimethylamino group on quinazolin-6-yl reactivity .
Q. How to design stability-indicating assays for formulation studies?
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress (60°C) .
- Analytical cross-validation : Compare HPLC-UV vs. LC-MS to quantify degradation products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
